molecular formula C17H16N4O B5016023 N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine

N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine

Cat. No. B5016023
M. Wt: 292.33 g/mol
InChI Key: TZHWERGMMFWXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and microorganisms through the disruption of their DNA replication and cell division processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, its limitations include its limited solubility in water and its unstable nature under certain conditions.

Future Directions

There are several future directions for the research and development of N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine. These include further studies on its mechanism of action, optimization of its synthesis process, and exploration of its potential applications in the field of fluorescent probes. Additionally, research on the compound's potential use in combination with other drugs for the treatment of cancer and microbial infections is warranted.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its ease of synthesis, low toxicity, and potential antimicrobial and anticancer properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine involves a multi-step reaction process. The starting materials for the synthesis are 2,3-dihydroindene and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. The synthesis process involves the formation of an amide bond between the two starting materials, followed by reduction and cyclization to yield the final product.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, antiviral, and anticancer properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-19-17(22-21-11)14-6-7-16(18-10-14)20-15-8-12-4-2-3-5-13(12)9-15/h2-7,10,15H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHWERGMMFWXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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